molecular formula C16H14ClN5O B2726700 5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207011-41-3

5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2726700
CAS RN: 1207011-41-3
M. Wt: 327.77
InChI Key: IWBDIFMMUFTWGL-UHFFFAOYSA-N
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Description

The compound “5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a chemical compound that likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains chlorophenyl and methylphenyl groups .


Synthesis Analysis

While specific synthesis steps for this compound are not available, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The final product’s structure is usually confirmed by NMR, IR, and elemental analysis .

Scientific Research Applications

Antiviral Activity

The synthesis of 5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its antiviral properties . Specifically, compounds derived from this structure have demonstrated activity against the tobacco mosaic virus (TMV). These findings suggest potential applications in plant protection and agriculture.

Antitubercular Potential

While not directly studied for antitubercular activity, related compounds containing the 1,3,4-thiadiazole moiety have displayed interesting bioactivities . Further research could explore the potential of our compound against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG).

Antileishmanial and Antimalarial Effects

Although not directly tested, the presence of the triazole ring in similar compounds has been associated with antileishmanial and antimalarial activities . Investigating the effects of our compound against these parasitic diseases could be worthwhile.

Antifungal Properties

Sulfonamide derivatives, including those with 1,3,4-thiadiazole moieties, have been reported to possess antifungal properties . Our compound may exhibit similar effects, making it relevant for fungal disease research.

Herbicidal Applications

Sulfonamide derivatives have been explored for potential herbicidal properties in agriculture . Investigating whether our compound can inhibit weed growth could be valuable.

Other Biological Activities

Given the diverse bioactivities associated with sulfonamides and 1,3,4-thiadiazoles, it’s worth exploring other potential effects. These might include anticonvulsant, antibacterial, or anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-chloroaniline with 3-methylphenyl isocyanate to form the intermediate N-(4-chlorophenyl)-N'-(3-methylphenyl)urea. This intermediate is then reacted with sodium azide and copper sulfate to form the desired product.", "Starting Materials": [ "4-chloroaniline", "3-methylphenyl isocyanate", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with 3-methylphenyl isocyanate in the presence of a suitable solvent and a catalyst to form N-(4-chlorophenyl)-N'-(3-methylphenyl)urea.", "Step 2: The intermediate N-(4-chlorophenyl)-N'-(3-methylphenyl)urea is then reacted with sodium azide and copper sulfate in the presence of a suitable solvent to form the desired product, 5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.", "Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography." ] }

CAS RN

1207011-41-3

Product Name

5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77

IUPAC Name

5-(4-chloroanilino)-N-(3-methylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H14ClN5O/c1-10-3-2-4-13(9-10)19-16(23)14-15(21-22-20-14)18-12-7-5-11(17)6-8-12/h2-9H,1H3,(H,19,23)(H2,18,20,21,22)

InChI Key

IWBDIFMMUFTWGL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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